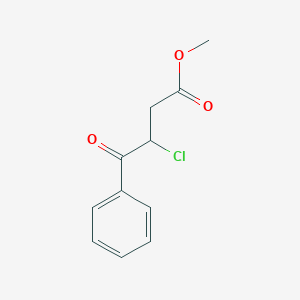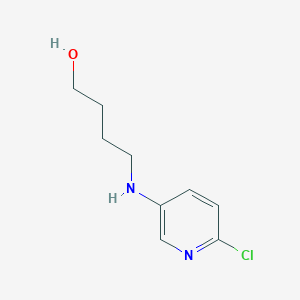
4-(6-Chloropyridin-3-ylamino)butan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(6-Chloropyridin-3-ylamino)butan-1-ol is a chemical compound with the molecular formula C9H13ClN2O and a molecular weight of 200.67 g/mol It is characterized by the presence of a chloropyridine ring attached to a butanol chain through an amino linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Chloropyridin-3-ylamino)butan-1-ol typically involves the reaction of 6-chloropyridin-3-amine with butan-1-ol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a solid form .
Analyse Des Réactions Chimiques
Types of Reactions
4-(6-Chloropyridin-3-ylamino)butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The chlorine atom on the pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions may introduce various functional groups onto the pyridine ring .
Applications De Recherche Scientifique
4-(6-Chloropyridin-3-ylamino)butan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-(6-Chloropyridin-3-ylamino)butan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Amino-6-chloropyridin-3-ol
- 4-Chloropyridine hydrochloride
- 4-Chloropyridin-3-ol
Uniqueness
4-(6-Chloropyridin-3-ylamino)butan-1-ol is unique due to its specific structure, which combines a chloropyridine ring with a butanol chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Formule moléculaire |
C9H13ClN2O |
|---|---|
Poids moléculaire |
200.66 g/mol |
Nom IUPAC |
4-[(6-chloropyridin-3-yl)amino]butan-1-ol |
InChI |
InChI=1S/C9H13ClN2O/c10-9-4-3-8(7-12-9)11-5-1-2-6-13/h3-4,7,11,13H,1-2,5-6H2 |
Clé InChI |
BKBNJYVLIFFFNM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1NCCCCO)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



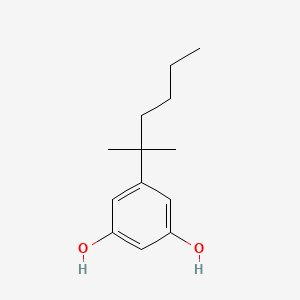
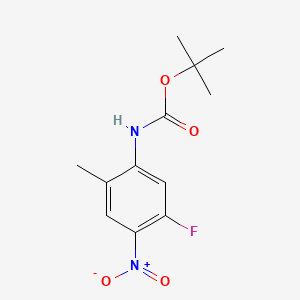
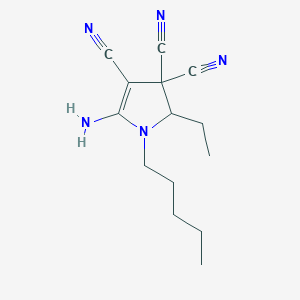
![1-[(2-Nitrophenyl)methyl]pyridin-1-ium perchlorate](/img/structure/B14132658.png)

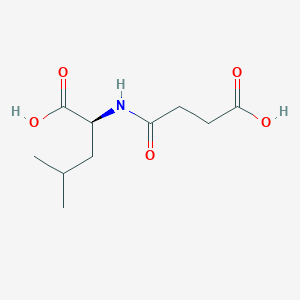
![6-[3-(Trifluoromethyl)phenyl]quinoline](/img/structure/B14132685.png)
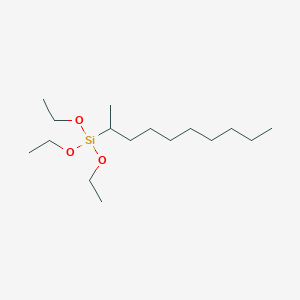
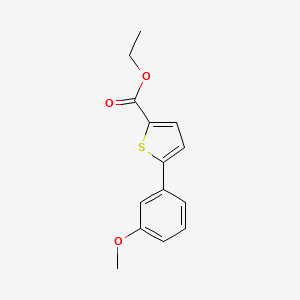
![Ethanone, 1-[4-(4-heptylcyclohexyl)phenyl]-, trans-](/img/structure/B14132701.png)
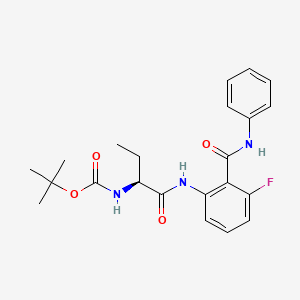
![1-[1-Methyl-2-[(2-methylpropyl)amino]-2-oxoethyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B14132717.png)
